

physical properties of 6-Bromo-1,3-dichloroisoquinoline

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Compound of Interest

Compound Name: 6-Bromo-1,3-dichloroisoquinoline

Cat. No.: B1284304

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An In-depth Technical Guide to the Core Physical Properties of **6-Bromo-1,3-dichloroisoquinoline**

Introduction

6-Bromo-1,3-dichloroisoquinoline is a halogenated aromatic heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a functionalized isoquinoline, it serves as a versatile building block in the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its core physical properties is paramount for its effective handling, characterization, and application in synthetic protocols.

This guide provides a comprehensive overview of the known physical characteristics of **6-Bromo-1,3-dichloroisoquinoline**. Recognizing that publicly available experimental data is not exhaustive for this specific molecule, this document emphasizes not only the established data but also provides robust, field-proven methodologies for researchers to determine key properties such as spectroscopic profiles and solubility. This approach ensures that scientists have the necessary tools to fully characterize the compound within their own laboratory settings.

Core Physicochemical Properties

The fundamental identity and physical state of **6-Bromo-1,3-dichloroisoquinoline** are defined by the properties summarized below. These data are essential for accurate reagent

measurement, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	552331-05-2	[1]
Molecular Formula	C ₉ H ₄ BrCl ₂ N	
Molecular Weight	276.94 g/mol	
Appearance	Off-white to gray solid	[1]
Melting Point	124-128 °C	[1]
Boiling Point	383.4 ± 37.0 °C (Predicted)	[1]
Density	1.765 ± 0.06 g/cm ³ (Predicted)	[1]
InChI Key	YRSSIZNHQQNESH- UHFFFAOYSA-N	

Spectroscopic Characterization: A Methodological Approach

While comprehensive, peer-reviewed spectral data for **6-Bromo-1,3-dichloroisoquinoline** are not widely published, its structure allows for clear predictions of its spectral features. This section details the expected characteristics and provides the methodologies for their experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic composition of the compound. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the mass spectrum will exhibit a characteristic and complex isotopic cluster for the molecular ion and its fragments.

Expected Isotopic Pattern: The combination of one bromine and two chlorine atoms will produce a distinctive M, M+2, M+4, and M+6 pattern, which serves as a definitive confirmation of the elemental composition.

Predicted Mass-to-Charge Ratios: High-resolution mass spectrometry (HRMS) should yield precise mass data consistent with the values in the table below.

Adduct	Predicted m/z
[M+H] ⁺	275.89768
[M+Na] ⁺	297.87962
[M-H] ⁻	273.88312
[M+NH ₄] ⁺	292.92422

Data predicted by CCSbase and available on
PubChemLite.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

- ¹H NMR Spectroscopy: The structure of **6-Bromo-1,3-dichloroisoquinoline** contains four aromatic protons on the benzene ring portion. Due to the lack of symmetry, these four protons are chemically distinct and should therefore give rise to four separate signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The splitting patterns (doublets, triplets, or doublets of doublets) will be dictated by the coupling between adjacent protons, providing definitive information on their relative positions.
- ¹³C NMR Spectroscopy: Based on its structure, the molecule is expected to show nine distinct signals in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the isoquinoline core. The chemical shifts will be influenced by the attached halogens and the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule. The IR spectrum of **6-Bromo-1,3-dichloroisoquinoline** is expected to show characteristic absorption bands for an aromatic, halogenated heterocycle.

- Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

- C=C and C=N Ring Stretching: Multiple sharp bands in the 1600-1450 cm^{-1} region, characteristic of the aromatic and heteroaromatic rings.
- Aromatic C-H Bending (out-of-plane): Strong bands in the 900-675 cm^{-1} region, which can be diagnostic of the substitution pattern on the benzene ring.
- C-Cl and C-Br Stretching: Bands in the fingerprint region, typically below 800 cm^{-1} for C-Cl and below 700 cm^{-1} for C-Br.

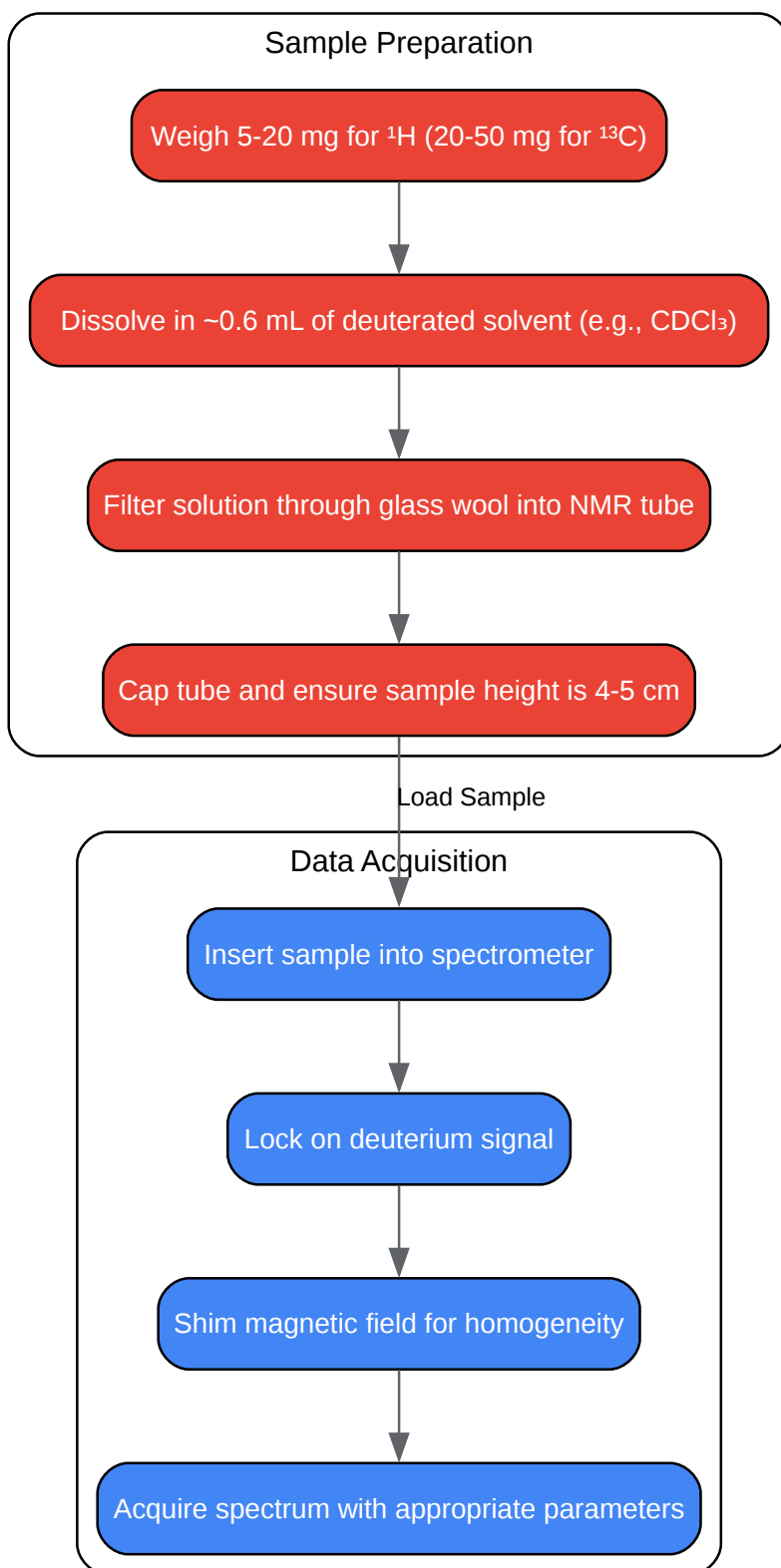
Experimental Protocols

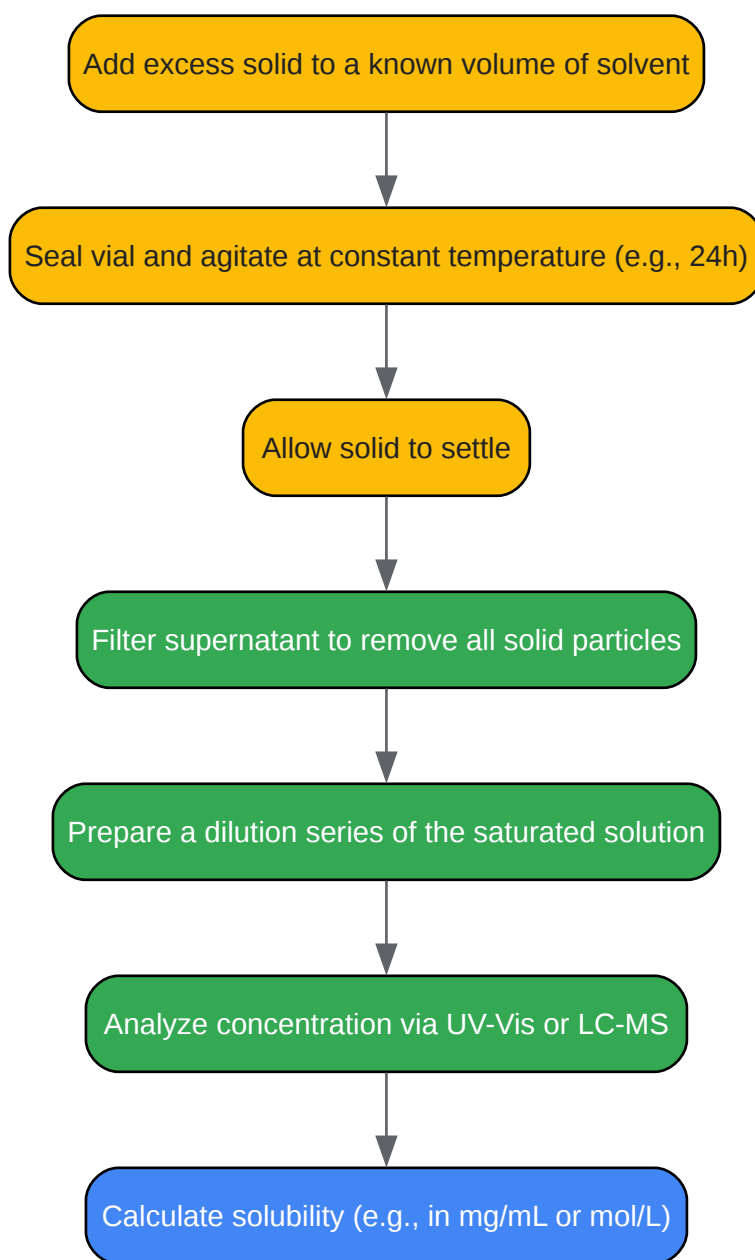
The following section provides detailed, step-by-step methodologies for determining the physical properties of **6-Bromo-1,3-dichloroisoquinoline**. These protocols are designed to yield accurate and reproducible data.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically $< 2\text{ }^{\circ}\text{C}$) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[3] This method uses slow, controlled heating of a finely packed sample to allow for precise observation of the phase transition.[4]







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References

- 1. 6-Bromo-1,3-dichloroisoquinoline CAS#: 552331-05-2 [amp.chemicalbook.com]
- 2. PubChemLite - 6-bromo-1,3-dichloroisoquinoline (C₉H₄BrCl₂N) [pubchemlite.lcsb.uni.lu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
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